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Introduction

Erythrosin B, a xanthene dye also known as FD&C Red No. 3, is a synthetic food colorant
with established applications extending into food microbiology research.[1][2] Its utility stems
from its properties as a photosensitizer and a vital dye, making it a valuable tool for
investigating and controlling microbial contamination in food-related environments.[3][4] This
document provides detailed application notes and protocols for the use of Erythrosin B in food
microbiology, focusing on its role in antimicrobial photodynamic inactivation (aPDI), bacterial
viability assessment, and biofilm analysis. While historically used in food products, it's
important to note that the regulatory status of Erythrosin B as a food additive is subject to
change in some regions.[5][6][7]

Antimicrobial Photodynamic Inactivation (aPDI)
Application Note:

Erythrosin B functions as a potent photosensitizer in aPDI, a non-thermal technology for
microbial inactivation.[3] When exposed to light of a suitable wavelength (typically in the green
light spectrum, around 525 nm), Erythrosin B becomes excited and transfers energy to
molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[3]
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[8] These ROS cause oxidative damage to essential cellular components of microorganisms,
including lipids, proteins, and nucleic acids, leading to cell death.[8]

aPDI mediated by Erythrosin B has demonstrated efficacy against a broad spectrum of
microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and yeasts.[1][9]
Gram-positive bacteria are generally more susceptible than Gram-negative bacteria due to the
protective outer membrane of the latter.[1][9] However, the efficacy against Gram-negative
bacteria can be enhanced by the addition of agents like acetic acid, which can increase
membrane permeability.[1] This technique shows promise for the decontamination of food
surfaces and liquid foods like juices without significantly affecting product quality.[10][11]

Quantitative Data Summary:

The following tables summarize the effective concentrations of Erythrosin B and
corresponding light doses for the inactivation of various food-related microorganisms.

Table 1: Erythrosin B in Photodynamic Inactivation of Planktonic Bacteria
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Erythrosin
: : : : Log
Microorgani B Light Light Dose .
. Reduction Reference
sm Concentrati  Source (Jlcm?)
(CFUI/mL)
on
Staphylococc
10 M Green LED 40 4.0 [9]
us aureus
Aeromonas Complete
) 10 uM Green LED 156-234 o 9]
hydrophila eradication
Listeria N Significant
) 0.01 pmol/L Green LED Not specified ] [8]
innocua reduction
Enterococcus B Significant
] 0.025 ymol/L ~ Green LED Not specified ) [8]
hirae reduction
Escherichia Significant
) 0.10 pmol/L Green LED 162.07 ) [8]
coli reduction
Higher
Salmonella ] -~ Less
o concentration  Green LED Not specified ) 9]
Typhimurium ] susceptible
s required
Higher
Pseudomona ) N Less
) concentration  Green LED Not specified ] 9]
S aeruginosa ] susceptible
s required

Table 2: Erythrosin B in Photodynamic Inactivation of Bacterial Biofilms
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Erythrosin
Microorgani B Light Light Dose
. Outcome Reference
sm Concentrati  Source (Jlcm?)
on (umoliL)
Escherichia . C
i 50 Green LED Not specified Eradication [8]
coli
Staphylococc -~ o
7.5 Green LED Not specified Eradication [8]
us aureus
Enterococcus N o
] 0.75 Green LED Not specified Eradication [8]
hirae
Listeria B o
) 1.0 Green LED Not specified Eradication [8]
innocua

Experimental Protocol: Photodynamic Inactivation of
Bacteria in Suspension

Preparation of Erythrosin B Stock Solution: Prepare a stock solution of Erythrosin B (e.g.,

1 mM) in sterile phosphate-buffered saline (PBS) or water. Sterilize by filtration (0.22 pum

filter). Store protected from light.

Bacterial Culture Preparation: Grow the target bacterial strain in an appropriate broth

medium overnight at its optimal temperature to reach the stationary phase.

Washing and Resuspension: Harvest the bacterial cells by centrifugation. Wash the pellet

twice with sterile PBS to remove residual medium. Resuspend the cells in PBS to a final

concentration of approximately 107-108 CFU/mL.

Incubation with Erythrosin B: In a sterile microcentrifuge tube or a well of a microplate, mix

the bacterial suspension with the Erythrosin B stock solution to achieve the desired final

concentration (refer to Table 1). Include a control sample with bacteria in PBS without

Erythrosin B. Incubate in the dark for a specific period (e.g., 15-30 minutes) to allow for

photosensitizer binding.
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o Light Exposure: Expose the samples to a light source with the appropriate wavelength (e.qg.,

a green LED array with a peak emission around 525 nm).[3] The light dose can be controlled

by adjusting the power density and exposure time. Place the samples at a fixed distance

from the light source to ensure uniform illumination. Include dark control groups (with and

without Erythrosin B) that are not exposed to light.

» Viable Cell Counting: After light exposure, perform serial dilutions of the samples in sterile

PBS. Plate the dilutions onto an appropriate agar medium. Incubate the plates under optimal

conditions.

o Data Analysis: Count the number of colonies on the plates to determine the number of viable

bacteria (CFU/mL). Calculate the log reduction in viability compared to the control groups.
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Caption: Mechanism of Antimicrobial Photodynamic Inactivation (aPDI) using Erythrosin B.

Bacterial Viability Assessment
Application Note:

Erythrosin B serves as an effective vital dye for distinguishing between live and dead bacteria.

[4][12] The principle of this assay is based on membrane integrity. Live cells with intact

cytoplasmic membranes exclude the dye, while dead or membrane-compromised cells are

unable to do so.[13] Upon entering a dead cell, Erythrosin B binds to intracellular

components, staining the cell red.[13] This method offers a non-toxic and cost-effective
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alternative to other viability stains like trypan blue.[14][15] Viability can be assessed

qualitatively by bright-field microscopy or quantitatively using a spectrophotometer or flow
cytometry.[4][12]

Experimental Protocol: Bacterial Viability Staining with
Erythrosin B

Preparation of Erythrosin B Staining Solution: Prepare a 0.02% (w/v) solution of Erythrosin
B in sterile PBS.[15]

Sample Preparation: Prepare a bacterial suspension in PBS. If creating a dead cell control,
treat a separate aliquot of the bacterial suspension with 70% ethanol for 10 minutes, then
wash with PBS.

Staining: Mix the bacterial suspension with the Erythrosin B staining solution at a 1:1 ratio.
[15] Incubate for 5-10 minutes at room temperature, protected from light.[4]

Microscopic Analysis (Qualitative):

o Place a drop of the stained suspension on a microscope slide and cover with a coverslip.
o Observe under a bright-field microscope.

o Live cells will appear colorless and refractile, while dead cells will be stained red.
Spectrophotometric Analysis (Quantitative):

o Centrifuge the stained cell suspension to pellet the cells.

o Carefully remove the supernatant.

o The intensity of the red color in the pellet can be correlated with the proportion of dead
cells.

Flow Cytometry Analysis (Quantitative):

o Analyze the stained cell suspension using a flow cytometer.
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o Erythrosin B fluoresces, and the fluorescence intensity can be used to differentiate
between live (low fluorescence) and dead (high fluorescence) cell populations.[4]

Bacterial Viability Assay Workflow
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Caption: Workflow for assessing bacterial viability using Erythrosin B.

Biofilm Staining and Analysis
Application Note:
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Erythrosin B can be utilized as a food-grade dye to stain and visualize bacterial biofilms on
surfaces such as stainless steel.[16] This application is particularly relevant for assessing the
efficacy of cleaning and sanitizing procedures in food processing environments.[16] By staining
the residual biofilm after treatment, a visual and quantitative assessment of biomass removal
can be performed.[16] This method provides a safer alternative to commonly used biofilm
stains like crystal violet.[16]

Experimental Protocol: Staining of Biofilms on Food
Contact Surfaces

» Biofilm Formation: Grow biofilms of the target microorganism on coupons of a relevant food
contact surface (e.g., stainless steel) in a suitable growth medium for a specified period (e.g.,
24-48 hours).

e Washing: Gently rinse the coupons with sterile PBS to remove planktonic (non-adherent)
cells.

» Treatment (Optional): Apply cleaning or sanitizing agents to the biofilm-coated coupons
according to the experimental design.

» Staining: Immerse the coupons in a solution of Erythrosin B (e.g., 0.1% w/v) for 15-20
minutes.

* Rinsing: Gently rinse the coupons with deionized water to remove excess stain.
e Drying: Allow the coupons to air dry completely.
e Analysis:

o Visual Assessment: Qualitatively assess the extent of biofilm removal by observing the
intensity and distribution of the red stain on the coupon surface.

o Image Analysis: Capture images of the stained coupons. Use image analysis software to
guantify the stained area or color intensity, providing a quantitative measure of the
remaining biofilm.
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o Elution and Spectrophotometry: Elute the bound dye from the biofilm using a suitable
solvent (e.g., ethanol). Measure the absorbance of the eluate at the maximum absorbance
wavelength of Erythrosin B (around 526 nm) to quantify the biofilm biomass.

Logical Flow for Biofilm Removal Assessment

Biofilm Growth on Surface

Application of Cleaning/Sanitizing Agent

:
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:

Rinsing to Remove Excess Stain

Assessment of Remaining Biofilm
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High Stain Intensity Low Stain Intensity
(Ineffective Cleaning) (Effective Cleaning)

Click to download full resolution via product page

Caption: Logical relationship in assessing cleaning efficacy on biofilms using Erythrosin B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b097352#application-of-erythrosin-b-in-
food-microbiology-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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